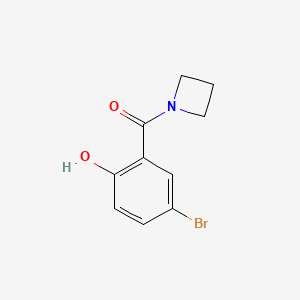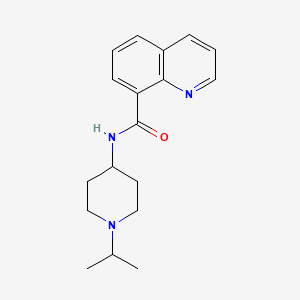
Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone, also known as ABHM, is a chemical compound that has been studied for its potential applications in scientific research. ABHM is a ketone derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone is not fully understood, but it is believed to act through multiple pathways. Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has been found to inhibit the activity of certain enzymes, including DNA topoisomerase II and cyclooxygenase-2, which are involved in cancer cell growth and inflammation, respectively. Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has also been found to activate the p53 pathway, which is involved in apoptosis.
Biochemical and Physiological Effects
Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has been found to have unique biochemical and physiological effects. In vitro studies have shown that Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone inhibits the growth of cancer cells by inducing apoptosis, while in vivo studies have shown that Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone reduces tumor growth in mice. Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has also been found to reduce inflammation in animal models of arthritis and colitis. Additionally, Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has been found to inhibit the replication of certain viruses, including influenza A virus and dengue virus.
Vorteile Und Einschränkungen Für Laborexperimente
Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has several advantages for use in lab experiments. It is a stable compound that can be synthesized with high yields and purity. Additionally, Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has been found to have low toxicity in animal models, making it a safe compound for use in lab experiments. However, Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has limitations in its solubility, which may affect its bioavailability and efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone. One potential direction is to further investigate its anticancer properties and its potential as a chemotherapeutic agent. Another direction is to explore its potential as an anti-inflammatory agent in the treatment of autoimmune diseases. Additionally, further research is needed to understand the mechanism of action of Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone and its interactions with other compounds. Overall, Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has promising potential for use in scientific research and warrants further investigation.
Synthesemethoden
Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone can be synthesized through various methods, including the reaction of 5-bromo-2-hydroxybenzaldehyde with N-protected 4-aminobutyric acid followed by cyclization and deprotection. Another method involves the reaction of 5-bromo-2-hydroxybenzaldehyde with aminobenzyl alcohol, followed by cyclization and oxidation. Both methods have been successful in producing Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone with high yields and purity.
Wissenschaftliche Forschungsanwendungen
Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has been found to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis. Additionally, Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has been studied for its potential as an anti-inflammatory agent, as it reduces the production of pro-inflammatory cytokines. Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has also been found to have antiviral properties, as it inhibits the replication of certain viruses.
Eigenschaften
IUPAC Name |
azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-7-2-3-9(13)8(6-7)10(14)12-4-1-5-12/h2-3,6,13H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCINWWONSUHGPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)

![N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide](/img/structure/B7474639.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)
![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)
![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)
